Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate
Description
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate is a sulfur-containing heterocyclic compound characterized by a chloromethyl (-CH2Cl) group, a sulfone (dioxo-oxathiolane) ring, and a methyl carboxylate ester. The sulfone group imparts stability and polarity, while the chloromethyl moiety serves as a reactive site for alkylation or conjugation. This compound is likely used as a synthetic intermediate in medicinal chemistry, particularly in constructing cytotoxic agents or antibody-drug conjugates (ADCs), where its chloromethyl group may facilitate drug-linker attachment or payload release.
Properties
Molecular Formula |
C6H9ClO5S |
|---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
methyl 4-(chloromethyl)-2,2-dioxooxathiolane-4-carboxylate |
InChI |
InChI=1S/C6H9ClO5S/c1-11-5(8)6(2-7)3-12-13(9,10)4-6/h2-4H2,1H3 |
InChI Key |
MTSBWUOINTVGMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COS(=O)(=O)C1)CCl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Preparation of the Oxathiolane Core:
The core structure, 2,2-dioxo-1,2lambda6-oxathiolane , can be synthesized via oxidation of thiol-containing precursors or through cyclization reactions involving sulfur and appropriate aldehyde or ketone derivatives.Chloromethylation:
The methyl group attached to the oxathiolane ring is introduced via chloromethylation, typically using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under acidic conditions. Alternatively, direct chloromethylation can be achieved using sulfuryl chloride in the presence of catalysts, as described in patent CN103450146B, which emphasizes the use of sulfuryl chloride for chlorination.Carboxylate Formation:
The ester group, methyl carboxylate , is introduced through esterification reactions, often by reacting the acid or acid chloride intermediate with methanol under acidic catalysis or via direct esterification of the acid derivative.
Representative Reaction Scheme:
Oxathiolane precursor + Chloromethylating agent (e.g., sulfuryl chloride) → Chloromethylated oxathiolane intermediate → Esterification with methanol → Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate
Oxidation and Functional Group Transformations
The oxidation state of sulfur in the oxathiolane ring is critical, and oxidation reactions are employed to achieve the 2,2-dioxo configuration. This can be accomplished via:
Oxidation with Hydrogen Peroxide (H₂O₂):
As detailed in patent EP0072106A1, oxidation of thiol groups using hydrogen peroxide in basic aqueous conditions yields the sulfone (dioxo) structure.Control of Reaction Conditions:
Maintaining temperature between 34°C and 38°C, with the addition of catalysts like copper sulfate, ensures selective oxidation without over-oxidation or degradation.
Purification and Final Product Isolation
The final compound is typically purified through:
Extraction and Acidification:
Using dilute hydrochloric acid (e.g., 5% HCl) to remove impurities.Crystallization:
Recrystallization from suitable solvents such as ethanol or ethyl acetate to obtain high-purity product.Characterization:
Confirmed via melting point, spectroscopic analysis (NMR, IR), and purity assays.
Data Table: Summary of Preparation Methods
| Step | Reagents/Conditions | Purpose | References |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, NaOH, CuSO₄ | Convert thiol to sulfone | EP0072106A1 |
| Chloromethylation | Sulfuryl chloride, organic solvent | Introduce chloromethyl group | CN103450146B |
| Esterification | Methanol, acid catalyst | Form methyl ester | EP0072106A1 |
| Purification | Acid extraction, recrystallization | Isolate pure compound | Multiple patents |
Chemical Reactions Analysis
Types of Reactions
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the oxathiolane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong nucleophiles, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce the compound.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxymethyl derivatives .
Scientific Research Applications
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their function . The dioxo-oxathiolane ring can participate in redox reactions, influencing cellular redox balance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s reactivity and applications can be contextualized by comparing it to structurally related chloromethyl-containing molecules:
Key Findings:
Reactivity and Stability :
- The sulfone group in the target compound enhances stability compared to Bis(chloromethyl) ether (BCME) , which lacks stabilizing heterocyclic rings and is highly volatile .
- Unlike the CBI dimer in , which is designed for controlled drug release in ADCs, the target compound’s chloromethyl group may act as a general alkylating agent, necessitating careful handling .
Biological Activity: Chloromethyl-containing indoline derivatives () exhibit cytotoxicity (IC50 ≤ 1 µM in COLO 205 and SK-MEL-2 cells), comparable to doxorubicin, likely due to sulfonyl substituents enhancing cellular uptake . The target compound’s sulfone group may similarly improve bioavailability.
Toxicity and Safety: While BCME is classified as a carcinogen, the target compound’s oxathiolane ring and carboxylate ester may reduce reactivity, though chloromethyl groups still warrant caution . CBI dimers in ADCs mitigate toxicity through antibody targeting, a strategy that could apply to the target compound if conjugated appropriately .
Data Table: Minimal Risk Levels (MRLs) for Chloromethyl-Containing Compounds
Notes
- Handling Precautions: Chloromethyl groups necessitate protocols for carcinogen handling, even if volatility is reduced .
- Knowledge Gaps: Limited direct data on the target compound; inferences rely on structural analogs.
- Regulatory Status: Not listed in NTP carcinogens, but structural parallels to BCME warrant caution .
Biological Activity
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, including antibacterial and antifungal properties, structure-activity relationships, and toxicity profiles based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of oxathiolane derivatives. The compound's structure can be described as follows:
- Chemical Formula : CHClOS
- Molecular Weight : 239.66 g/mol
- CAS Number : [insert CAS number if available]
Antibacterial Activity
Research has demonstrated that this compound exhibits promising antibacterial properties against various bacterial strains. In a comparative study involving a range of compounds, this compound showed significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.030 mg/mL | 0.060 mg/mL |
| Pseudomonas aeruginosa | 0.020 mg/mL | 0.040 mg/mL |
| Bacillus cereus | 0.010 mg/mL | 0.020 mg/mL |
These results indicate that this compound is more effective than traditional antibiotics like ampicillin and streptomycin in certain cases .
Antifungal Activity
In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. The results showed that it possesses good to excellent antifungal properties against various fungal strains.
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.005 mg/mL |
| Aspergillus fumigatus | 0.010 mg/mL |
| Trichophyton mentagrophytes | 0.004 mg/mL |
The most sensitive strain was found to be T. mentagrophytes, while A. fumigatus exhibited the highest resistance .
The mechanism of action for this compound appears to involve the inhibition of key bacterial enzymes and pathways. Molecular docking studies suggest that it may inhibit MurB enzyme in E. coli, which is critical for bacterial cell wall synthesis . Additionally, the compound's interaction with fungal enzymes such as lanosterol demethylase contributes to its antifungal activity.
Toxicity Profile
Toxicity assessments have indicated that this compound may cause skin irritation and eye damage at high concentrations . Further studies are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic routes to Methyl4-(chloromethyl)-2,2-dioxo-1,2λ⁶-oxathiolane-4-carboxylate?
- Methodological Answer : Synthesis often involves multi-step reactions with substituted aldehydes, amines, or isocyanides under controlled conditions. For example, chloromethylation of precursor oxathiolane derivatives can be achieved using chlorinating agents like thionyl chloride (SOCl₂) or PCl₃. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products such as bis(chloromethyl) ether, a known carcinogen . Purification typically employs column chromatography or recrystallization, validated by NMR and LC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR/Raman : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1200–1300 cm⁻¹) .
- UV-Vis : Analyze π→π* transitions in the oxathiolane ring (200–300 nm) .
- NMR : ¹H/¹³C NMR resolves chloromethyl (-CH₂Cl) protons (~4.2–4.5 ppm) and carboxylate carbonyls (~165–170 ppm). Multiplicity in DEPT-135 confirms methylene/methyl groups .
- XRD : Validates crystal structure and bond geometry compared to DFT-optimized models .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile chloromethyl derivatives, which are carcinogenic .
- Storage : Keep in sealed containers at 4°C, away from metals (to avoid corrosion) and ignition sources .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Decontaminate spills with sodium bicarbonate .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodological Answer : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Input diffraction data (HKL files) and apply constraints for bond lengths/angles. For disordered chloromethyl groups, apply PART and SUMP instructions. Validate with R-factors (<5%) and electron density maps .
Advanced Research Questions
Q. How do conformational dynamics of the oxathiolane ring impact reactivity?
- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Calculate puckering amplitude (q) and phase angle (φ) from XRD data using software like Mercury. Compare to DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p)) to assess pseudorotation barriers. Distorted rings may enhance electrophilicity at the chloromethyl group .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to enzymes like cyclooxygenase.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR : Correlate substituent effects (e.g., Cl vs. F) with bioactivity using Hammett σ constants .
Q. How does this compound compare to structurally related analgesics in pharmacological studies?
- Methodological Answer : In vivo models (e.g., thermal tail-flick tests) quantify analgesic efficacy. Replace 4-hydroxy groups with methyl (bioisosteric substitution) and measure ED₅₀ values. Structural analogs with higher logP values may show enhanced blood-brain barrier penetration .
Q. What advanced crystallographic methods resolve twinning or high mosaicity in its crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
